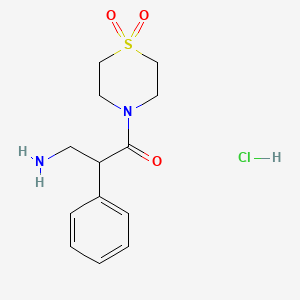
(3-Methyl-5-propyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-5-propyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research.
Mécanisme D'action
(3-Methyl-5-propyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone acts as a competitive inhibitor of the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity in animals, which is indicative of its stimulant properties. It has also been shown to increase dopamine release in the nucleus accumbens, a region of the brain involved in reward processing and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-Methyl-5-propyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone in lab experiments is its selectivity for the dopamine transporter, which allows for more precise manipulation of dopamine levels compared to other drugs that affect multiple neurotransmitter systems. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several potential future directions for research on (3-Methyl-5-propyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone. One area of interest is its potential use in studying the role of dopamine in depression and other mood disorders. Another direction is investigating the effects of this compound on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, researchers could explore the use of this compound in developing new treatments for addiction and other neurological disorders.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been studied for its potential use in scientific research. Its selectivity for the dopamine transporter makes it a valuable tool for investigating the role of dopamine in various neurological disorders. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of (3-Methyl-5-propyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone involves the reaction of 3-methyl-5-propyl-1,2-oxazole-4-carboxylic acid with pyrrolidine-1-methanamine in the presence of a coupling agent. The resulting product is a white crystalline solid with a melting point of 142-143°C.
Applications De Recherche Scientifique
(3-Methyl-5-propyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been studied for its potential use as a tool in scientific research. It has been shown to have an affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This compound has been used in studies to investigate the role of dopamine in addiction, depression, and other neurological disorders.
Propriétés
IUPAC Name |
(3-methyl-5-propyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-6-10-11(9(2)13-16-10)12(15)14-7-4-5-8-14/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGVSEQXRJMYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NO1)C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)

![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)


![N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7638922.png)

![3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine](/img/structure/B7638933.png)
![2-cyclobutyl-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7638939.png)